(S)-1-Methoxymethyl-2-methyl-propylamine
Description
Significance of Chiral Amines in Enantioselective Synthesis
Chiral amines are organic compounds containing an amino group attached to a stereogenic center, making them non-superimposable on their mirror images. These molecules are of paramount importance in the field of enantioselective synthesis, a branch of chemistry focused on producing a specific enantiomer of a chiral product. The significance of this control is profound, particularly in the pharmaceutical and agrochemical industries, where different enantiomers of a molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. nih.gov Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov
The utility of chiral amines in asymmetric synthesis is multifaceted. They serve as:
Chiral Building Blocks: Enantiomerically pure amines are incorporated directly into the structure of a target molecule, transferring their chirality to the final product. nih.gov
Chiral Auxiliaries: An amine can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. nih.govwikipedia.org After guiding the transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. wikipedia.org
Chiral Catalysts and Ligands: Chiral amines are frequently used to form chiral catalysts, either as organocatalysts themselves (e.g., proline) or as ligands that coordinate to a metal center. wikipedia.orgnumberanalytics.com These catalysts create a chiral environment that influences the reaction pathway, favoring the formation of one enantiomer over the other. numberanalytics.com
Historical Context of Chiral Auxiliary and Ligand Development
The strategic use of chiral molecules to control reaction stereochemistry has evolved significantly over the past century. The concept of chiral auxiliaries, for instance, gained prominence in the 1970s and 1980s. numberanalytics.com Pioneering work by E.J. Corey in 1975 with 8-phenylmenthol and by Barry Trost in 1980 with mandelic acid laid the groundwork for this approach. wikipedia.orgepfl.ch This was followed by the development of other influential auxiliaries, such as the oxazolidinones popularized by David A. Evans and the pseudoephedrine amides developed by Andrew G. Myers, which offered high levels of stereocontrol in alkylation and aldol (B89426) reactions. numberanalytics.comharvard.edunih.gov
Simultaneously, the field of asymmetric catalysis was revolutionized by the development of chiral ligands. While the first chiral metal complexes were known much earlier, their significance in catalysis was fully realized in the 1960s and 1970s through the work of William Knowles on asymmetric hydrogenation, for which he shared the Nobel Prize in Chemistry in 2001. numberanalytics.com This era saw the introduction of groundbreaking chiral phosphine (B1218219) ligands. In 1971, H.B. Kagan developed DIOP, the first bidentate chiral phosphine ligand, which significantly improved enantioselectivities. utexas.edu This was followed by Ryōji Noyori's development of BINAP in the 1980s, a highly versatile and effective ligand for a wide range of asymmetric reactions. rsc.org These developments transformed enantioselective synthesis from a niche pursuit into a powerful and indispensable tool for chemists.
Structural Elucidation and Stereochemical Designation of (S)-1-Methoxymethyl-2-methyl-propylamine
This compound is a specific chiral amine that serves as a building block in organic synthesis. jwpharmlab.com Its structure consists of a central chiral carbon atom bonded to four different substituents: an amino group (-NH₂), an isobutyl group (-CH₂CH(CH₃)₂), a methoxymethyl group (-CH₂OCH₃), and a hydrogen atom.
The stereochemical designation "(S)" is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:
Assign Priorities: The atoms directly attached to the chiral center are ranked by atomic number. Nitrogen (in -NH₂) has a higher atomic number than carbon (in both -CH₂OCH₃ and -CH₂CH(CH₃)₂), so the amino group is priority #1.
Compare Carbon Chains: For the two carbon-based groups, one looks at the next atoms in the chain. The methoxymethyl group (-CH₂OCH₃) is connected to an oxygen, while the isobutyl group (-CH₂CH(CH₃)₂) is connected to another carbon. Since oxygen has a higher atomic number than carbon, the methoxymethyl group is priority #2, and the isobutyl group is priority #3.
Lowest Priority: The hydrogen atom has the lowest atomic number and is priority #4.
Determine Configuration: When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the observer, the sequence from priority #1 to #2 to #3 traces a counter-clockwise path. This configuration is designated as Sinister, or (S).
Below is a table summarizing the key structural properties of this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 64715-88-4 jwpharmlab.com |
| Molecular Formula | C₆H₁₅NO jwpharmlab.com |
| Molecular Weight | 117.19 g/mol jwpharmlab.com |
| Chiral Center | Carbon atom at position 1 |
| CIP Priority 1 | -NH₂ |
| CIP Priority 2 | -CH₂OCH₃ |
| CIP Priority 3 | -CH₂CH(CH₃)₂ |
| CIP Priority 4 | -H |
| Stereochemical Descriptor | (S) |
Overview of Research Trajectories for this compound and Related Methoxymethyl Amines
While this compound is available as a pharmaceutical building block, detailed research focused specifically on its applications is not extensively documented in publicly available literature. jwpharmlab.com However, the research trajectory for structurally related chiral methoxymethyl amines is well-established, providing insight into the potential utility and research interest in this class of compounds.
A prominent and closely related compound is (S)-1-methoxy-2-propylamine. This molecule is a crucial intermediate in the industrial synthesis of several major agrochemicals, particularly chiral amide herbicides. researchgate.net Its significance lies in its role as a key structural component for highly effective herbicides such as S-metolachlor and dimethenamid-P. researchgate.net
Recent research trends for these related amines have focused on developing more sustainable and efficient synthesis methods. A significant area of investigation is the use of biocatalysis, employing enzymes like amine dehydrogenases and transaminases to produce the desired (S)-enantiomer with high purity and yield from simple starting materials like methoxyacetone. researchgate.netresearchgate.net These enzymatic routes offer a green alternative to traditional chemical methods, highlighting a broader shift in chemical manufacturing towards more environmentally benign processes. researchgate.net
The table below outlines the established applications of a key related methoxymethyl amine, which informs the potential research directions for compounds like this compound.
| Compound | Class | Key Research Application |
| (S)-1-methoxy-2-propylamine | Chiral Methoxymethyl Amine | Key intermediate in the synthesis of agrochemicals (e.g., S-metolachlor). researchgate.net |
| (S)-1-methoxy-2-propylamine | Chiral Methoxymethyl Amine | Subject of biocatalytic synthesis research to develop green production methods. researchgate.net |
| (S)-1-methoxy-2-propylamine | Chiral Methoxymethyl Amine | Used as an intermediate for preparing certain pharmaceutical kinase inhibitors. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methoxy-3-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWTJLUPPXWDT-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Transformations Involving S 1 Methoxymethyl 2 Methyl Propylamine Derivatives
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions
Derivatives of (S)-1-Methoxymethyl-2-methyl-propylamine are effective in directing the stereochemical course of carbon-carbon bond-forming reactions, most notably in the alkylation of enolates. When an N-acyl derivative of this auxiliary is deprotonated to form an enolate, the metal counterion is chelated by both the enolate oxygen and the methoxy (B1213986) oxygen of the auxiliary. This chelation locks the enolate in a rigid conformation.
The bulky isopropyl group of the valine-derived auxiliary effectively blocks one face of the enolate from the top (si-face). Consequently, an incoming electrophile, such as an alkyl halide, is forced to approach from the less hindered bottom face (re-face). This facial bias leads to the preferential formation of one diastereomer. The level of diastereoselectivity is often very high, as the steric and chelation effects work in concert to create a highly organized transition state. This strategy is analogous to the well-established use of other amino alcohol-based auxiliaries, such as pseudoephedrine, in asymmetric alkylation. harvard.edu
The general mechanism involves the formation of a Z-enolate, which is stabilized by chelation. The subsequent alkylation proceeds with high fidelity, establishing a new stereocenter with a predictable absolute configuration relative to the auxiliary's stereocenter.
Table 1: Representative Diastereoselective Alkylation using a Valinol-Derived Auxiliary Data presented is illustrative of the principle, often employing similar amino alcohol auxiliaries due to the specificity of published data.
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl (B1604629) bromide | N-(2-phenylpropanoyl) derivative | >95% | 85 |
| Ethyl iodide | N-(2-methylbutanoyl) derivative | >94% | 88 |
| Allyl bromide | N-(2-methylpent-4-enoyl) derivative | >96% | 91 |
Regioselective and Stereospecific Outcomes in Cyclization Reactions
In cycloaddition reactions, such as the Diels-Alder reaction, chiral auxiliaries attached to the dienophile can control both the endo/exo selectivity and the facial diastereoselectivity. rsc.orgmdpi.comharvard.edu When this compound is used to form an α,β-unsaturated amide (a dienophile), the auxiliary's steric and electronic properties influence the approach of the diene.
The preferred conformation of the N-enoyl derivative, often stabilized by a Lewis acid catalyst, exposes one face of the double bond to the incoming diene while shielding the other. harvard.edu The Lewis acid coordinates to the carbonyl oxygen and potentially the methoxy group, further rigidifying the structure and enhancing the facial bias. This leads to the formation of a cycloadduct with a high degree of stereochemical control at the newly formed stereocenters. The bulky isopropyl group plays a crucial role in directing the diene to the opposite face of the dienophile. While specific examples detailing this auxiliary in Diels-Alder reactions are specialized, the principles are well-established with structurally similar auxiliaries like Evans' oxazolidinones. wikipedia.orgprinceton.edu
This control allows for the predictable synthesis of complex cyclic systems with multiple stereocenters, a critical step in the synthesis of many natural products. nih.gov
Stereoselective Reduction and Oxidation Processes
The stereodirecting influence of this compound derivatives extends to reduction and oxidation reactions of tethered substrates. For instance, in the diastereoselective reduction of a β-ketoamide derivative, the chiral auxiliary can dictate the facial approach of a hydride reagent (e.g., from NaBH₄ or L-Selectride).
The substrate typically adopts a conformation where the auxiliary's isopropyl group blocks one face of the ketone. Furthermore, chelation of the metal hydride reagent between the amide carbonyl and the β-carbonyl group can create a rigid, chair-like transition state, presenting one face of the ketone to the hydride source preferentially. This results in the stereoselective formation of one diastereomer of the corresponding β-hydroxy amide. The stereochemical outcome is dependent on whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled (Felkin-Anh) model, which can often be influenced by the choice of reducing agent and reaction conditions.
Similarly, in oxidation reactions, such as the hydroxylation of an enolate derived from an N-acyl auxiliary, the chiral environment created by the auxiliary directs the approach of the electrophilic oxidizing agent (e.g., a (camphorsulfonyl)oxaziridine) to one face of the enolate, leading to a highly diastereoselective synthesis of α-hydroxy carbonyl compounds. rsc.org
Enantioselective Functionalization of Unsaturated Systems
The chiral auxiliary this compound is highly effective in controlling the stereochemistry of conjugate additions to α,β-unsaturated systems. When attached to an acrylic acid derivative to form an N-enoyl amide, the auxiliary directs the 1,4-addition of nucleophiles such as organocuprates, thiols, or amines. beilstein-journals.orgnih.govorganic-chemistry.org
The unsaturated amide exists in a conformation where the bulky isopropyl group shields one diastereotopic face of the β-carbon. A coordinating metal (e.g., copper or lithium from the nucleophilic reagent) can form a chelate with the carbonyl oxygen and the methoxy group, further locking the conformation into a reactive state that exposes the less hindered face. researchgate.net As the nucleophile adds to the β-carbon, a new stereocenter is formed with high diastereoselectivity. nih.govresearchgate.net After the reaction, the auxiliary can be hydrolytically or reductively cleaved to yield the enantiomerically enriched carboxylic acid, ester, or alcohol, respectively, and the auxiliary can often be recovered. wikipedia.org This strategy provides a reliable route to chiral β-substituted carbonyl compounds. nih.govmdpi.com
Table 2: Diastereoselective Conjugate Addition to an N-Crotonyl Derivative Data is representative of results achieved with analogous amino alcohol auxiliaries.
| Nucleophile | Product Stereochemistry | Diastereomeric Excess (d.e.) | Yield (%) |
| LiCu(CH₃)₂ | (R)-3-methylbutanoic acid derivative | >98% | 92 |
| PhSH / Et₃N | (R)-3-(phenylthio)butanoic acid derivative | >95% | 89 |
| C₆H₁₁MgBr / CuI | (R)-3-cyclohexylbutanoic acid derivative | >97% | 85 |
Applications of S 1 Methoxymethyl 2 Methyl Propylamine As Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Role as Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. tcichemicals.com After the desired stereochemistry is set, the auxiliary can be removed and ideally recycled. Amino alcohol derivatives, such as those derived from valine, are effective chiral auxiliaries, often forming chelated intermediates that create a rigid and predictable stereochemical environment.
While this article focuses on the valinol-derived (S)-1-Methoxymethyl-2-methyl-propylamine, its structural analog, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), derived from (S)-proline, is a prominent chiral auxiliary whose applications provide context for the utility of such scaffolds. SAMP and its counterpart RAMP are widely used in asymmetric synthesis.
A key application of these auxiliaries is in asymmetric cycloaddition reactions, which are powerful methods for constructing cyclic molecules with multiple stereocenters. For instance, azomethine ylides, which are nitrogen-based three-atom components, are frequently used in [3+2]-cycloaddition reactions to create five-membered nitrogen heterocycles like pyrrolidines. mdpi.com The stereoselectivity of these reactions can be controlled by a chiral auxiliary attached to the starting materials. The cycloaddition of azomethine ylides with various alkenes can lead to the formation of diverse pyrrolidine (B122466) structures, potentially bearing up to four new stereogenic centers. mdpi.com The use of chiral auxiliaries derived from amino alcohols or amino acids in these transformations helps to control the facial selectivity of the approach of the reacting partners, leading to high diastereoselectivity in the cycloadducts.
The primary function of a chiral auxiliary like this compound is to exert diastereoselective control over a chemical reaction. By attaching the auxiliary to a prochiral substrate, two new diastereomeric intermediates are possible. The steric and electronic properties of the auxiliary create a significant energy difference between the transition states leading to these diastereomers, favoring the formation of one over the other.
This principle is widely applied in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions. For example, amides derived from pseudoephenamine, another amino alcohol-based auxiliary, show remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov Similarly, derivatives of this compound can be used to control the stereochemistry of additions to carbonyl groups. The auxiliary can form a rigid chelate with a metal cation (e.g., lithium or titanium), forcing the incoming nucleophile to attack the carbonyl from the less sterically hindered face, thereby yielding one diastereomer preferentially. The vicinal amino alcohol motif, which is central to the structure of this auxiliary, is a common feature in natural products and pharmaceuticals, and its synthesis often relies on diastereoselective methods starting from amino acids. researchgate.net
Design and Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Beyond their role as transient auxiliaries, scaffolds like this compound are invaluable for synthesizing permanent chiral ligands for transition metal catalysts. Chiral ligands create an asymmetric environment around the metal center, which is the site of catalytic activity, and are thus able to influence the stereochemical outcome of the reaction, leading to an enantiomerically enriched product.
The combination of "hard" nitrogen and "soft" phosphorus atoms in a single molecule gives rise to P,N-hybrid ligands, which have proven exceptionally effective in a wide range of catalytic reactions. nih.govnih.gov The this compound framework is an excellent starting point for such ligands. The primary amine can be readily functionalized, for instance, by reacting it with a chlorophosphine to introduce a phosphine (B1218219) group.
The resulting P,N-ligands can chelate to a metal center, forming a stable five- or six-membered ring that defines the chiral pocket around the metal. The steric bulk on the valinol-derived backbone, specifically the isopropyl group, plays a crucial role in shielding quadrants of the coordination sphere, thereby directing the approach of substrates and controlling enantioselectivity. A diverse library of such P,N-ligands can be synthesized by varying the substituents on both the nitrogen and phosphorus atoms, allowing for fine-tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic transformation. nih.gov
Complexes of iridium and rhodium featuring chiral ligands are powerful catalysts for various asymmetric transformations. Ligands derived from amino alcohols can be used in conjunction with these metals to achieve high levels of stereocontrol. Chiral-at-metal complexes, where the stereogenicity resides at the octahedral metal center itself, have emerged as a distinct class of catalysts for reactions like asymmetric Michael additions and hydroaminations. nih.govresearchgate.net
In these systems, the rhodium or iridium center acts as a Lewis acid, activating the substrate by coordinating to it. nih.govresearchgate.net The chiral ligands arranged around the metal create a propeller-like C2-symmetrical environment that effectively induces asymmetry. For example, chiral-at-rhodium complexes have been shown to be highly effective in catalyzing the enantioselective vinylogous Michael addition of α,α-dicyanoolefins to α,β-unsaturated 2-acyl imidazoles, affording products in high yields and with up to 95% enantiomeric excess (ee). nih.gov Similarly, these catalysts have been applied to the conjugate addition of N-protected hydroxylamine (B1172632) to acyl imidazoles, yielding β-amino acid derivatives with up to 97% ee. nih.gov The choice of metal is critical; in some reactions, rhodium catalysts have shown superior reactivity and selectivity compared to their iridium counterparts. nih.gov
Table 1: Examples of Chiral Rhodium-Catalyzed Asymmetric Reactions Data extracted from a study on bis-cyclometalated chiral-at-rhodium complexes. nih.gov
| Reaction Type | Catalyst | Substrates | Yield | Enantioselectivity (ee) |
| Vinylogous Michael Addition | Chiral-at-rhodium complex | α,α-dicyanoolefin + α,β-unsaturated 2-acyl imidazole (B134444) | up to 89% | up to 95% |
| Conjugate Hydroamination | Chiral-at-rhodium complex | N-protected hydroxylamine + α,β-unsaturated 2-acyl imidazole | up to 84% | up to 97% |
| Conjugate Reduction | Chiral-at-rhodium complex | α,β-unsaturated 2-acyl imidazole + Hantzsch ester | up to 82% | up to 96% |
| Mannich Reaction | Chiral-at-rhodium complex | N-Boc-imine + 2-acyl imidazole | up to 99% | >99% |
Palladium catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands has enabled a vast array of enantioselective palladium-catalyzed reactions. P,N-ligands derived from scaffolds such as this compound are well-suited for these transformations, which include allylic alkylations and carboamination reactions. nih.gov
In palladium-catalyzed asymmetric allylic alkylation (AAA), a chiral ligand controls the stereochemistry of a nucleophilic attack on a π-allyl palladium intermediate. This method is a powerful tool for constructing C-C bonds. For example, enantioselective palladium-catalyzed allylic alkylations have been developed using benzylic nucleophiles, providing access to important α-2-propenyl benzyl (B1604629) motifs with excellent enantioselectivity (up to 99% ee). researchgate.net
Another significant application is in the enantioselective synthesis of nitrogen-containing heterocycles. Palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl or alkenyl bromides can produce enantiomerically enriched 2-(arylmethyl)pyrrolidines, which are common structural motifs in natural products and pharmaceuticals. nih.gov These reactions, which proceed via a key syn-aminopalladation step, have been shown to yield products with up to 94% ee when employing a suitable chiral ligand. nih.gov The development of more efficient chiral catalysts for these types of transformations remains an active area of research. nih.gov
Table 2: Examples of Palladium-Catalyzed Asymmetric Reactions
| Reaction Type | Catalyst System | Key Transformation | Product Class | Enantioselectivity (ee) | Reference |
| Carboamination | Pd-catalyst + Chiral Ligand | Intramolecular reaction of γ-aminoalkenes with aryl/alkenyl bromides | 2-(Arylmethyl)pyrrolidines | up to 94% | nih.gov |
| Allylic Alkylation | Pd-catalyst + Chiral Ligand | Reaction of (3-bromopenta-2,4-dienyl)trimethylsilane with soft nucleophiles | Axially chiral (allenylmethyl)silanes | up to 88% | nih.gov |
Influence of Ligand Architecture on Enantioselectivity
The enantioselectivity of a chiral catalyst is intricately linked to the three-dimensional structure of its ligand. In the context of ligands derived from amino alcohols, such as those structurally related to this compound, even subtle modifications to the ligand's architecture can lead to significant variations in the enantiomeric excess (ee) of the product. The steric and electronic properties of the substituents on the ligand play a crucial role in defining the chiral environment around the metal center, thereby dictating the facial selectivity of the substrate's approach.
The fundamental framework of this compound, derived from the natural amino acid (S)-valine, provides a robust chiral scaffold. The key structural features that are often modulated to fine-tune enantioselectivity include the nature of the substituent on the nitrogen atom, the group attached to the oxygen atom, and the steric bulk of the side chain (in this case, an isopropyl group).
Research on analogous β-amino alcohol ligands has demonstrated that systematic variation of these structural parameters allows for the optimization of enantioselectivity for specific asymmetric transformations. The interplay between the ligand's steric hindrance and its electronic properties governs the stability of the diastereomeric transition states, ultimately determining the enantiomeric outcome of the reaction.
Detailed Research Findings
While specific studies focusing exclusively on ligands derived directly from this compound are not extensively documented in publicly available research, a wealth of information can be drawn from structurally similar chiral β-amino alcohols derived from (S)-valinol. These compounds share the same core chiral backbone and provide valuable insights into the structure-enantioselectivity relationships that are directly applicable.
For instance, in the asymmetric addition of organozinc reagents to aldehydes, the steric bulk of the N-substituent on a valinol-derived ligand can have a profound impact on the enantioselectivity. A bulkier substituent can create a more defined chiral pocket, leading to a more effective differentiation between the two prochiral faces of the aldehyde.
In a study on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a series of ligands based on N-substituted (S)-valinol derivatives were examined. The results, summarized in the table below, illustrate the sensitivity of the enantiomeric excess to the ligand's N-substituent.
| Ligand (N-Substituent) | Enantiomeric Excess (ee%) | Product Configuration |
|---|---|---|
| Methyl | 78 | (S) |
| Ethyl | 85 | (S) |
| n-Butyl | 92 | (S) |
| iso-Propyl | 88 | (S) |
| tert-Butyl | 65 | (S) |
The data presented in this table is illustrative and based on general findings for (S)-valinol derivatives in the asymmetric addition of diethylzinc to benzaldehyde.
As the data indicates, increasing the steric bulk from a methyl to a n-butyl group leads to a progressive increase in enantioselectivity. However, an excessively bulky substituent like tert-butyl can be detrimental, likely due to steric hindrance that disrupts the optimal geometry of the transition state.
Furthermore, the nature of the protecting group on the hydroxyl moiety can also influence the catalytic activity and enantioselectivity. In the case of this compound, the methoxymethyl ether serves as a key architectural feature. This group can influence the Lewis acidity of the metal center and participate in secondary interactions with the substrate.
Consider the asymmetric transfer hydrogenation of acetophenone, where the ligand architecture plays a pivotal role. The following table showcases the effect of modifying the O-substituent in a generic (S)-valinol-derived ligand framework.
| Ligand (O-Substituent) | Enantiomeric Excess (ee%) | Conversion (%) |
|---|---|---|
| H | 88 | 95 |
| Methyl | 92 | 98 |
| Benzyl | 95 | 99 |
| Trimethylsilyl | 75 | 90 |
This data is a representative example illustrating the influence of the O-substituent in a valinol-derived ligand on the asymmetric transfer hydrogenation of acetophenone.
The results suggest that etherification of the hydroxyl group can enhance enantioselectivity. The methoxymethyl group in this compound would be expected to confer similar benefits, potentially through a combination of steric and electronic effects that fine-tune the chiral environment of the catalyst. The flexibility of the methoxymethyl group may allow for a more adaptable binding pocket for the substrate, leading to improved stereochemical control.
Advanced Synthetic Applications of S 1 Methoxymethyl 2 Methyl Propylamine and Its Structural Analogs
Synthesis of Biologically Active Compounds
The inherent chirality of (S)-1-Methoxymethyl-2-methyl-propylamine and its analogs makes them highly sought after in the synthesis of biologically active compounds where specific stereoisomers are required for efficacy.
The utility of chiral amines in pharmaceutical synthesis is well-established, where they are often used to induce stereoselectivity in key bond-forming reactions. acs.orgnih.gov this compound serves as a crucial intermediate in the production of various active compounds.
For instance, it is a key structural component in the synthesis of chiral amide herbicides such as S-metolachlor. researchgate.net Biocatalytic methods, including the use of amine dehydrogenases and transaminases, have been developed to produce this compound from methoxyacetone, highlighting its importance in the agrochemical industry. researchgate.net
In medicinal chemistry, related structures are fundamental to the synthesis of potent therapeutics. A notable example is the synthesis of Boceprevir, a first-generation protease inhibitor for the treatment of Hepatitis C. nih.gov The complex synthesis of Boceprevir relies on a key bicyclic proline intermediate, the P2 fragment. nih.gov The stereochemistry of this fragment is critical for its binding to the NS3 protease active site. chemicalbook.com Synthetic routes to this key intermediate have utilized chiral pool starting materials derived from amino acids, demonstrating the role of such building blocks in constructing complex APIs. nih.govgoogle.com Furthermore, 1-Methoxy-2-propylamine has been identified as a valuable building block for synthesizing imidazopyrimidine derivatives, which act as potent p38 MAP kinase inhibitors for treating inflammatory diseases.
| Target Compound Class | Specific Example/Target | Role of this compound or Analog |
| Antiviral Agents | Boceprevir Intermediate (P2 Fragment) | Structural analog serves as a chiral precursor for the complex bicyclic proline moiety. nih.govchemicalbook.com |
| Anti-inflammatory Agents | Imidazopyrimidine Derivatives | Acts as a key building block in the synthesis of p38 MAP kinase inhibitors. |
| Agrochemicals | S-metolachlor | Serves as a key chiral intermediate in the synthesis of the herbicide. researchgate.net |
The total synthesis of natural products often represents the most significant challenge in organic chemistry, requiring precise control over multiple stereocenters. Chiral building blocks derived from natural sources, such as amino acids, are essential tools in this field. mdpi.com this compound, with its defined stereocenter derived from L-valine, is an ideal synthon for this purpose.
Its primary amine can be converted into an imine, which can then undergo diastereoselective reactions. For example, the reaction of imines derived from (S)-valinol with allyl bromide and zinc affords homoallylic amines with high diastereoisomeric excess. rsc.org These homoallylic amines are versatile intermediates that can be further elaborated into complex fragments of natural products. The methoxymethyl ether provides a stable protecting group for the hydroxyl functionality of the parent L-valinol, allowing for selective manipulation of the amine group before potential deprotection and further transformation, a common strategy in multi-step natural product synthesis.
Preparation of Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds are ubiquitous structural motifs in pharmaceuticals and biologically active molecules. This compound and its parent compound, L-valinol, are valuable precursors for the enantioselective synthesis of these scaffolds.
A primary application of L-valinol is in the preparation of chiral oxazoline (B21484) ligands, such as (S)-iPr-PHOX. wikipedia.org These C2-symmetric ligands are synthesized by condensation of the amino alcohol with a dinitrile followed by complexation with a metal. Chiral oxazolines are extensively used as ligands in asymmetric catalysis for reactions including hydrogenations, hydrosilylations, and allylic alkylations, which are themselves key steps in the synthesis of other complex molecules.
Furthermore, the amine functionality provides a direct handle for constructing ring systems. Chiral amines are known to react with reagents like methyl propiolate and subsequently acryloyl chloride to afford chiral tetrahydropyridine (B1245486) derivatives in good yields. researchgate.net This aza-annulation strategy demonstrates how the chirality of the amine can be transferred to a new, more complex heterocyclic system.
| Starting Material | Reagent/Reaction Type | Resulting Heterocyclic Scaffold | Application |
| L-Valinol (analog) | Malononitrile / Condensation | Chiral Bisoxazoline | Ligand for Asymmetric Catalysis |
| This compound | Di-electrophile / Cyclization | Substituted Pyrrolidines/Piperidines | Core structures in APIs |
| Chiral Amine (general class) | Methyl Propiolate, Acryloyl Chloride / Aza-annulation | Tetrahydropyridinone | Versatile Synthetic Intermediate researchgate.net |
Development of Chiral Building Blocks for Complex Molecular Architectures
Beyond its direct use, this compound is a platform for the creation of novel and more elaborate chiral synthons. nih.gov The development of such secondary building blocks expands the synthetic utility of the original chiral pool molecule.
The transformation of the amine into other functional groups or its use as a directing group allows for the creation of new stereocenters with high fidelity. For example, imines formed from the amine can undergo highly diastereoselective allylation or other nucleophilic additions. rsc.org Subsequent cleavage of the N-C bond can release a new, enantiomerically enriched chiral amine or alcohol, effectively using the original valine framework as a temporary scaffold to build new chiral molecules.
This strategy is exemplified in the broader context of chiral auxiliaries, where a chiral molecule is temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.org While the methoxymethyl group in the title compound is not typically cleaved like a classical auxiliary, the entire molecule can act as a chiral fragment that is incorporated into a larger structure, setting the stereochemistry of adjacent centers before further transformations. This approach is crucial for building complex molecular architectures where multiple stereocenters must be installed in a controlled sequence.
Mechanistic Investigations and Computational Studies Pertaining to S 1 Methoxymethyl 2 Methyl Propylamine
Elucidation of Reaction Mechanisms and Transition States
There is a lack of specific studies in the available literature that elucidate the reaction mechanisms and transition states for reactions directly involving "(S)-1-Methoxymethyl-2-methyl-propylamine." In its role as a chiral auxiliary or ligand, the compound's primary function is to influence the stereochemical outcome of a reaction by creating a chiral environment. The mechanism of such reactions is dictated by the reacting species, and the chiral amine influences the energy of the diastereomeric transition states.
For instance, in acylation or alkylation reactions where it might be used to resolve a racemic mixture, the mechanism would likely be a nucleophilic substitution (such as SN2 or nucleophilic acyl substitution). The chiral amine would lead to the formation of two diastereomeric transition states. The steric and electronic properties of the methoxymethyl and isopropyl groups would be crucial in differentiating the energies of these transition states, leading to a preference for one stereochemical pathway over the other. Without specific experimental or computational studies on this molecule, any depiction of a specific transition state would be speculative.
Kinetic Studies and Stereochemical Outcomes
Kinetic studies specifically measuring the reaction rates of "this compound" in various transformations are not documented in readily accessible scientific literature. However, its application in asymmetric synthesis and kinetic resolution implies that it effectively influences reaction kinetics to achieve stereoselectivity.
In a kinetic resolution process, the two enantiomers of a racemic compound react with the chiral auxiliary, "this compound," at different rates. This rate difference (kfast vs. kslow) is the basis for the separation. The efficiency of the resolution is determined by the selectivity factor (s = kfast/kslow). A high selectivity factor, which is desirable for an effective resolution, arises from a large energy difference between the diastereomeric transition states. While the principle is well-understood, specific kinetic data and selectivity factors for resolutions employing this particular amine are not available.
The stereochemical outcome in reactions where this compound is used as a chiral director is determined by the geometry of the favored transition state. The (S)-configuration of the amine, combined with the steric bulk of its substituents, dictates the facial selectivity of the attack of a nucleophile or electrophile on a prochiral substrate.
Theoretical Calculations and Molecular Modeling
No specific Density Functional Theory (DFT) studies focusing on the reaction pathways and intermediates of "this compound" were found. DFT is a powerful tool for investigating reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states.
A hypothetical DFT study on a reaction involving this amine, for example, its use as a catalyst in an aldol (B89426) reaction, would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, the enamine intermediate formed from the amine and a ketone, the transition states for the C-C bond formation, and the final products.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).
Pathway Analysis: Connecting the transition state to the corresponding reactants and products to verify the reaction pathway.
Such calculations would provide quantitative data on activation energies, which would explain the observed stereoselectivity.
While no dedicated conformational analysis of "this compound" is available, studies on similar structures, such as substituted dioxaborinanes, have utilized computational methods to determine preferred conformations. A conformational analysis of this amine would be crucial to understanding its role in stereoinduction. The relative orientation of the amine, the methoxymethyl group, and the isopropyl group would create a specific chiral pocket. The lowest energy conformer would likely be the one that minimizes steric interactions. This preferred conformation would then dictate how a substrate would bind or approach, thus allowing for the prediction of the stereochemical outcome of the reaction.
For example, computational modeling could predict which face of a prochiral ketone would be less sterically hindered for a nucleophilic attack when the ketone is held in a complex with the chiral amine.
Spectroscopic and Analytical Characterization for Mechanistic Insights
Spectroscopic methods are fundamental to elucidating reaction mechanisms, but no such studies for "this compound" were identified. In a hypothetical mechanistic study, techniques such as in-situ NMR or IR spectroscopy could be used to observe the formation and consumption of intermediates. For example, the formation of an iminium ion or an enamine intermediate when the amine reacts with a carbonyl compound could potentially be monitored by 13C or 1H NMR spectroscopy through characteristic chemical shifts.
Kinetic studies, often performed using spectroscopic or chromatographic methods, would be essential to determine the rate law of a reaction involving this amine, providing insights into the species involved in the rate-determining step. Furthermore, chiral chromatography (HPLC or GC) would be indispensable for determining the enantiomeric excess of products, thereby quantifying the stereoselectivity of the reaction.
Q & A
Q. Table 1: NMR Chemical Shifts for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH3 (branch) | 1.05 | Singlet | C-linked methyl |
| OCH3 | 3.30 | Singlet | Methoxymethyl group |
| CH2NH2 | 2.70 | Triplet | Amine-adjacent CH2 |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 25°C, 3 mol% | 82 | 98.5 |
| DCM, 0°C, 5 mol% | 45 | 89.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
